molecular formula C10H10BrNO B13594169 3-(2-Bromo-4-methoxyphenyl)propanenitrile

3-(2-Bromo-4-methoxyphenyl)propanenitrile

Cat. No.: B13594169
M. Wt: 240.10 g/mol
InChI Key: LXDVWTFNSRZKJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-methoxyphenyl)propanenitrile typically involves the bromination of 4-methoxyphenylpropanenitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromo-4-methoxyphenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methoxyphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-4-methoxyphenyl)propanenitrile is unique due to the combination of its bromine, methoxy, and nitrile functional groups. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its analogs .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

3-(2-bromo-4-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H10BrNO/c1-13-9-5-4-8(3-2-6-12)10(11)7-9/h4-5,7H,2-3H2,1H3

InChI Key

LXDVWTFNSRZKJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCC#N)Br

Origin of Product

United States

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